![molecular formula C18H21N3O4 B3015798 2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide CAS No. 898455-66-8](/img/structure/B3015798.png)
2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzimidazole and piperazine . It is not intended for human or veterinary use but is available for research purposes. The molecular formula is C24H25N3O4 and it has a molecular weight of 419.481.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Benzimidazole derivatives are conventionally synthesized by condensing benzimidazole nuclei with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring and a piperazine ring . The compound has a molecular weight of 419.481.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, similar compounds have been synthesized using conventional methods .Scientific Research Applications
Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment
- Compound Activity : 2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide derivatives were designed and synthesized as AChEIs. Among these, compound 6g exhibited potent inhibitory activity against AChE (IC50 = 0.90 μM) and poor activity against butyrylcholinesterase (BuChE). It was confirmed as a selective AChE inhibitor through molecular docking studies .
- Mechanism : Compound 6g acts as a mixed-type inhibitor, combining competitive and non-competitive inhibition .
Anxiolytic Properties
- Anxiolytic Activity : Further evaluation is needed, but this compound may exhibit anxiolytic effects .
Other Potential Applications
Mechanism of Action
Target of Action
Similar compounds have been reported to targetacetylcholinesterase (AChE) , a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
Similar compounds have been reported to inhibit acetylcholinesterase (ache), thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission . This inhibition can be competitive, non-competitive, or a mix of both .
Biochemical Pathways
By inhibiting ache, similar compounds can affect the cholinergic pathways, which play a crucial role in learning and memory . The increased acetylcholine levels can enhance cognition functions .
Result of Action
Similar compounds have shown anxiolytic activity in both computational simulations and live subjects . They have also demonstrated potential for the treatment of Alzheimer’s disease (AD) by temporarily relieving symptoms and reducing memory impairment .
properties
IUPAC Name |
2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c19-18(23)13-25-17-12-24-15(10-16(17)22)11-20-6-8-21(9-7-20)14-4-2-1-3-5-14/h1-5,10,12H,6-9,11,13H2,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDABCGTBUTTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.